molecular formula C18H22N4OS B6443051 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole CAS No. 2640888-65-7

2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole

Cat. No.: B6443051
CAS No.: 2640888-65-7
M. Wt: 342.5 g/mol
InChI Key: LKODNSVJQCJUID-UHFFFAOYSA-N
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Description

2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.15143251 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound “2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole” are currently unknown. This compound is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities . .

Mode of Action

Oxazole derivatives have been known to interact with various biological targets, leading to a range of biological responses . The specific interactions of this compound with its targets would depend on the nature of these targets.

Biochemical Pathways

Without specific target identification, it is challenging to summarize the affected biochemical pathways and their downstream effects. Oxazole derivatives have been found to impact a variety of pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways . The specific pathways affected by this compound would depend on its targets.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not available in the literature. These properties would be crucial in determining the bioavailability of the compound. Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry, suggesting that they may have favorable ADME properties .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects. Oxazole derivatives have been found to have a wide range of biological activities, suggesting that this compound could also have diverse molecular and cellular effects .

Properties

IUPAC Name

3,5-dimethyl-4-[[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-12-5-4-6-16-17(12)19-18(24-16)22-9-7-21(8-10-22)11-15-13(2)20-23-14(15)3/h4-6H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKODNSVJQCJUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=C(ON=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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